{2-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)methyl]phenoxy}acetic acid
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a spiro[indole-3,3’-piperidin] group, a phenoxy group, and an acetic acid group . The spiro[indole-3,3’-piperidin] group is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[indole-3,3’-piperidin] group. Spirocyclic compounds are highly three-dimensional, as the shared atom positions the planes of the two rings orthogonally .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the acetic acid group in this compound suggests that it might be somewhat polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(2-oxospiro[1H-indole-3,3'-piperidine]-1'-yl)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(25)13-27-18-9-4-1-6-15(18)12-23-11-5-10-21(14-23)16-7-2-3-8-17(16)22-20(21)26/h1-4,6-9H,5,10-14H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLADDLPNJHTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3OCC(=O)O)C4=CC=CC=C4NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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